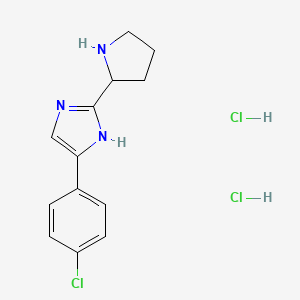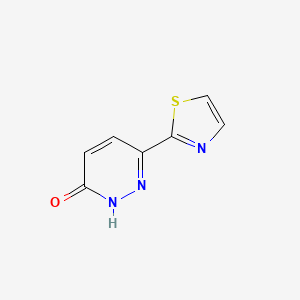
3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one
Overview
Description
The compound “3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one” is a type of thiazole derivative . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are found in many potent biologically active compounds and have a wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
Thiazole derivatives can be synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine can yield thiazole derivatives .Molecular Structure Analysis
Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions. For instance, the reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile can yield 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Scientific Research Applications
-
Synthesis and Biological Activity of 3- [Phenyl (1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives
- Application: These compounds were synthesized and evaluated for their biological activity. They were found to have various biological activities such as anti-inflammatory, antipyretic, antiviral, anti-microbial, antifungal, and anticancer properties .
- Method: The compounds were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method .
- Results: Some of the synthesized compounds exhibited discrete antimicrobial activity, and 3- [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .
-
Synthesis and Biological Evaluation of Thiazole Derivatives
- Application: Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Method: The chapter presents several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems synthesis .
- Results: Modification of thiazole-based compounds at different positions generated new molecules with potent antitumor, antioxidant, and antimicrobial activities .
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines
- Application: A series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines with pyrrolidinone, thiazole, pyrrole, 1,2,4-triazole, oxadiazole and benzimidazole heterocyclic fragments were synthesized and their antibacterial properties were evaluated .
- Method: The specific methods of synthesis were not detailed in the search results .
- Results: The synthesized compounds were evaluated against Gram-positive strains of Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes and showed antibacterial properties .
-
Thiazoles: Having Diverse Biological Activities
- Application: Thiazoles and their derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Method: The compounds were synthesized from various precursors using different synthetic methods .
- Results: The synthesized compounds exhibited a range of biological activities, with some showing promising results in preclinical studies .
-
Synthesis and Biological Evaluation of Thiazole Derivatives
- Application: Thiazoles and their derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Method: The chapter presents several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems synthesis .
- Results: Modification of thiazole-based compounds at different positions generated new molecules with potent antitumor, antioxidant, and antimicrobial activities .
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines
- Application: A series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines with pyrrolidinone, thiazole, pyrrole, 1,2,4-triazole, oxadiazole and benzimidazole heterocyclic fragments were synthesized and their antibacterial properties were evaluated .
- Method: The specific methods of synthesis were not detailed in the search results .
- Results: The synthesized compounds were evaluated against Gram-positive strains of Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes and showed antibacterial properties .
-
Synthesis and Biological Activity of 3- [Phenyl (1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives
- Application: These compounds were synthesized and evaluated for their biological activity. They were found to have various biological activities such as anti-inflammatory, antipyretic, antiviral, anti-microbial, antifungal, and anticancer properties .
- Method: The compounds were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method .
- Results: Some of the synthesized compounds exhibited discrete antimicrobial activity, and 3- [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .
-
Thiazoles: Having Diverse Biological Activities
- Application: Thiazoles and their derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Method: The compounds were synthesized from various precursors using different synthetic methods .
- Results: The synthesized compounds exhibited a range of biological activities, with some showing promising results in preclinical studies .
-
Synthesis and Biological Evaluation of Thiazole Derivatives
- Application: Thiazoles and their derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Method: The chapter presents several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems synthesis .
- Results: Modification of thiazole-based compounds at different positions generated new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Safety And Hazards
The safety data sheet for a similar compound, “3-(1,3-Thiazol-2-yl)benzoic acid”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with care, use protective equipment, and ensure good ventilation .
Future Directions
While specific future directions for “3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one” are not mentioned in the search results, thiazole derivatives have been the subject of ongoing research due to their wide range of biological activities and potential therapeutic applications . Further studies could focus on exploring the biological activities of this compound and its potential applications in medicine.
properties
IUPAC Name |
3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c11-6-2-1-5(9-10-6)7-8-3-4-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDYLLHPYCXLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(thiazol-2-yl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1455709.png)
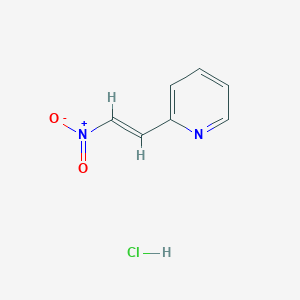
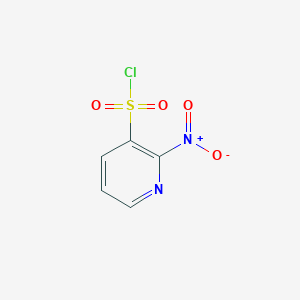
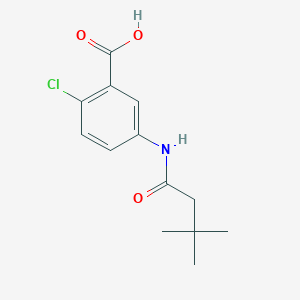
![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)
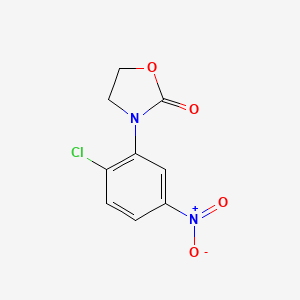
![4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1455719.png)

![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1455723.png)
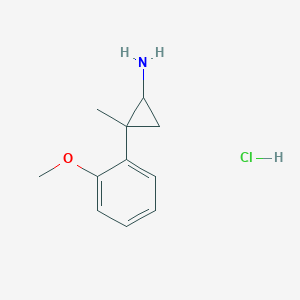
![1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1455729.png)
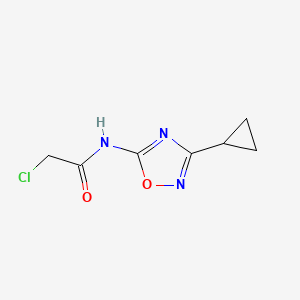
![3-Ethoxyspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1455731.png)
